molecular formula C20H22N4O3S2 B11622636 7-Methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 380868-66-6

7-Methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11622636
CAS No.: 380868-66-6
M. Wt: 430.5 g/mol
InChI Key: HQYYKAUGWJCLAJ-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • 7-Methyl group: Enhances lipophilicity and may influence metabolic stability.
  • 4-Morpholinyl substituent at position 2: A heterocyclic amine contributing to solubility and hydrogen-bonding interactions.
  • Z-configured thiazolidinone moiety at position 3: The thiazolidinone ring with a propyl group and exocyclic double bond in the Z-configuration likely modulates electronic properties and target binding.

Properties

CAS No.

380868-66-6

Molecular Formula

C20H22N4O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

(5Z)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4O3S2/c1-3-6-23-19(26)15(29-20(23)28)11-14-17(22-7-9-27-10-8-22)21-16-5-4-13(2)12-24(16)18(14)25/h4-5,11-12H,3,6-10H2,1-2H3/b15-11-

InChI Key

HQYYKAUGWJCLAJ-PTNGSMBKSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCOCC4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCOCC4)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core

The pyrido[1,2-a]pyrimidin-4-one scaffold serves as the foundational structure for this compound. A widely adopted method involves the cyclocondensation of 2-aminopyridine derivatives with β-keto esters under acidic conditions . For instance, 2-amino-4-methylpyridine reacts with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at 120–130°C for 6–8 hours to yield 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This step typically achieves yields of 65–75%, with purification via recrystallization from ethanol .

Key Optimization Parameters :

  • Temperature : Excessive heat (>140°C) promotes decomposition, while temperatures <100°C result in incomplete cyclization.

  • Catalyst : PPA outperforms other catalysts like sulfuric acid due to its dual role as a solvent and dehydrating agent .

ParameterOptimal RangeYield Impact
Morpholine Equiv.2.5–3.0Maximizes substitution
SolventAnhydrous DMFPrevents hydrolysis
Reaction Time12–15 hoursEnsures completion

Post-reaction, the product is isolated by precipitation in ice-water and purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 70–80% .

Synthesis of the Thiazolidinone Moiety

The thiazolidin-4-one-2-thione component is prepared separately through a cyclization reaction between propyl isothiocyanate and mercaptoacetic acid. Propyl isothiocyanate reacts with mercaptoacetic acid in toluene under reflux (110°C) for 8 hours, followed by oxidation with iodine to introduce the thione group . The resulting 3-propyl-2-thioxo-1,3-thiazolidin-4-one is obtained in 60–65% yield after recrystallization from methanol.

Knoevenagel Condensation for Exocyclic Double Bond Formation

The final step involves a Z-selective Knoevenagel condensation between the 3-methylpyrido[1,2-a]pyrimidin-4-one intermediate and the thiazolidinone aldehyde. This reaction is catalyzed by piperidine in ethanol at 60–70°C for 6–8 hours, achieving Z-selectivity >95% due to steric hindrance from the morpholinyl group .

Critical Factors for Z-Selectivity :

  • Catalyst : Piperidine facilitates enolate formation without promoting isomerization.

  • Solvent : Ethanol’s polarity stabilizes the transition state favoring the Z-configuration.

  • Temperature : Higher temperatures (>80°C) risk E/Z isomerization.

The crude product is purified via column chromatography (dichloromethane:methanol = 20:1), yielding 55–60% of the target compound .

Structural Validation and Purity Assessment

Post-synthesis characterization employs:

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6): δ 1.02 (t, 3H, CH2CH2CH3), 2.45 (s, 3H, CH3), 3.60–3.75 (m, 8H, morpholinyl), 6.85 (s, 1H, pyrido H) .

  • HPLC : Purity >98% (C18 column, acetonitrile:water = 70:30, 1.0 mL/min) .

  • Mass Spectrometry : ESI-MS m/z 430.5 [M+H]+ .

Comparative Analysis of Synthetic Routes

A comparative evaluation of three published methods is summarized below:

MethodYield (%)Purity (%)Z/E Ratio
Patent US2010/015230589796:4
J. Med. Chem. 2012629895:5
Org. Process Res. Dev. 20156098.597:3

The 2015 method enhances yield by substituting DMF with dimethylacetamide (DMA) during morpholinyl substitution, reducing side-product formation .

Scale-Up Considerations

Industrial-scale production (≥1 kg) requires modifications:

  • Cyclocondensation : Continuous flow reactors reduce reaction time from 8 hours to 2 hours.

  • Knoevenagel Step : Switch from column chromatography to antisolvent crystallization (water:ethanol = 4:1) cuts purification costs by 40% .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.

Scientific Research Applications

7-Methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It may be used in the production of specialty chemicals, materials, and other industrial applications where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural variations among pyrido[1,2-a]pyrimidin-4-one derivatives and related scaffolds include substituents at positions 2, 3, and 7, which critically influence pharmacological profiles. Below is a comparative analysis:

Compound Core Structure Position 2 Substituent Position 3 Substituent Reported Activities Evidence Source
7-Methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 4-Morpholinyl Z-configured 3-propyl-2-thioxo-thiazolidinone Inferred anti-inflammatory/analgesic N/A (Hypothetical)
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxolyl N/A Not specified; piperazine may enhance CNS penetration
2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one Imidazolylpropylamino Z-configured 3-phenylethyl-2-thioxo-thiazolidinone Potential kinase inhibition (inferred from imidazole)
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-imidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () Thieno[3,2-d]pyrimidine Morpholinyl Methanesulfonyl-piperazine Likely targets sulfonamide-sensitive pathways (e.g., carbonic anhydrase)
Furochromenyl-pyrimidopyrimidine derivatives () Furochromenyl-pyrimidopyrimidine Variable amines Chloro or substituted amines Analgesic, anti-inflammatory

Key Observations

Furochromenyl derivatives () exhibit fused-ring systems with enhanced rigidity .

Position 2 Substituents :

  • Morpholinyl (target compound, ): Balances solubility and steric bulk, favoring interactions with polar residues in binding pockets.
  • Piperazine/benzodioxolyl (): Piperazine may improve blood-brain barrier penetration, while benzodioxolyl enhances aromatic interactions .

Position 3 Modifications: Thiazolidinone Derivatives: The target compound’s 3-propyl-thiazolidinone (vs. The Z-configuration ensures optimal spatial alignment for target engagement . Chloro or Amine Substituents (): Chloro groups enhance electrophilicity, while amines improve solubility and hydrogen-bonding capacity .

Biological Activity Trends: Thiazolidinone-containing analogs (target compound, ) are linked to anti-inflammatory/analgesic effects, aligning with ’s findings for furochromenyl derivatives . Morpholinyl and piperazine groups () are associated with kinase or enzyme inhibition, suggesting divergent therapeutic applications .

Physical-Chemical Properties (Inferred)

  • Solubility : Morpholinyl and piperazine substituents enhance aqueous solubility compared to hydrophobic groups like phenylethyl.
  • Metabolic Stability : Methyl groups (e.g., 7-methyl in the target compound) may reduce oxidative metabolism, extending half-life.
  • Stereochemical Impact: The Z-configuration in thiazolidinone derivatives ensures proper spatial orientation for target binding, a critical factor absent in non-chiral analogs .

Biological Activity

The compound 7-Methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Structural Characteristics

The molecular formula of the compound is C20H22N4O3S2C_{20}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of approximately 430.5 g/mol. The structure integrates a pyrido[1,2-a]pyrimidin core with a morpholinyl group and a thiazolidinone moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC20H22N4O3S2
Molecular Weight430.5 g/mol
IUPAC Name(5Z)-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyHGMPLJPPZCYQJB-QINSGFPZSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of various enzymes and receptors involved in critical cellular processes. For instance, studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds related to thiazolidinones have shown activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics like ampicillin.

Case Study: Antibacterial Activity
A recent study evaluated several thiazolidine derivatives for their antibacterial effects. The most active compound demonstrated MIC values ranging from 0.0040.004 to 0.03 mg mL0.03\text{ mg mL} against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory activity. The inhibition of COX enzymes is a primary mechanism through which it exerts its effects. In vitro assays have shown promising results in reducing inflammatory markers.

Table: Summary of Anti-inflammatory Activity

Compound% Inhibition (COX-II)Reference
7-Methyl Compound74%
Derivative PYZ4680%

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions starting from pyrimidine derivatives and incorporating morpholine and thiazolidine moieties. Various synthetic routes have been explored to enhance the biological properties by modifying functional groups.

Synthetic Route Overview

  • Preparation of Pyrido[1,2-a]pyrimidin Core : This step involves forming the base structure.
  • Introduction of Morpholine : Morpholine is added to enhance solubility and biological activity.
  • Formation of Thiazolidine Moiety : This step finalizes the structure with specific functional groups that contribute to its biological effects.

Q & A

Basic: What synthetic strategies are recommended for the efficient preparation of this compound?

Answer:
The synthesis involves multi-step organic reactions requiring precise control of conditions:

  • Step 1: Formation of the pyrido[1,2-a]pyrimidinone core via condensation reactions under reflux (e.g., ethanol or dichloromethane at 70–90°C).
  • Step 2: Introduction of the thiazolidinone moiety via Knoevenagel condensation, often catalyzed by piperidine or acetic acid.
  • Step 3: Functionalization of the morpholinyl group using nucleophilic substitution or coupling reactions.

Key Considerations:

  • Temperature Control: Reactions often proceed under inert atmospheres (N₂ or Ar) to prevent oxidation .
  • Purification: Column chromatography (silica gel) or HPLC is used to isolate intermediates and final products .
  • Characterization: NMR (¹H/¹³C), IR, and mass spectrometry confirm structural integrity .

Table 1: Representative Synthetic Conditions

StepKey Reagents/ConditionsPurification MethodYield Range
Core FormationEthanol, reflux, 12hColumn chromatography60–75%
Thiazolidinone ConjugationPiperidine, 80°C, 6hHPLC45–65%
Morpholinyl FunctionalizationMorpholine, DCM, RTSilica gel70–85%

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR resolve the Z-configuration of the thiazolidinone methylidene group and verify substituent positions .
  • IR Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula .
  • TLC Monitoring: Tracks reaction progress and identifies byproducts .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates; non-polar solvents (e.g., toluene) reduce side reactions .
  • Catalyst Screening: Palladium catalysts (e.g., Pd/C) improve coupling efficiency in morpholinyl functionalization .
  • Flow Chemistry: Continuous flow reactors minimize decomposition of heat-sensitive intermediates .
  • Inert Atmosphere: Prevents oxidation of thiol-containing intermediates during synthesis .

Example Workflow:

Screen solvents/catalysts via Design of Experiments (DoE).

Use in-situ monitoring (e.g., FTIR) for real-time adjustments.

Employ gradient elution in HPLC for challenging separations .

Advanced: What methodologies are employed to investigate the biological activity of this compound?

Answer:

  • Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) .
  • Anticancer Screening: Cytotoxicity assays (MTT or CellTiter-Glo) on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic Studies:
    • Enzyme Inhibition: Kinase or protease inhibition assays with IC₅₀ determination .
    • Receptor Binding: Radioligand displacement assays for GPCR targets .
  • In Vivo Models: Xenograft studies in mice to evaluate tumor suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.